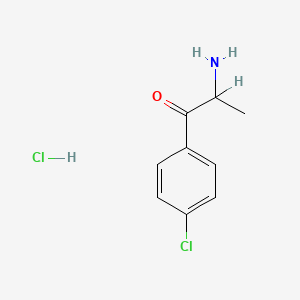

2-Amino-4'-chloropropiophenone hydrochloride

Description

2-Amino-4'-chloropropiophenone hydrochloride is a propiophenone derivative featuring a primary amino group and a chlorine substituent at the 4'-position of the aromatic ring. The hydrochloride salt form enhances stability and solubility, critical for its role as a reference standard in pharmacopeial testing . Storage conditions (e.g., protection from light, freezing) underscore its sensitivity to environmental factors .

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAMOOOAKCTFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945851 | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23184-97-6 | |

| Record name | 1-Propanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2-amino-4'-chloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’-chloropropiophenone hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently oxidized to 4-chlorophenylacetone. The final step involves the reaction of 4-chlorophenylacetone with ammonia to yield 2-Amino-4’-chloropropiophenone, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-Amino-4’-chloropropiophenone hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-chloropropiophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of 4-chlorophenylacetone or 4-chlorobenzoic acid.

Reduction: Formation of 4-chloroamphetamine or other amine derivatives.

Substitution: Formation of various substituted phenylacetone derivatives.

Scientific Research Applications

2-Amino-4’-chloropropiophenone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Amino-4’-chloropropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Propiophenone Derivatives

2-(tert-Butylamino)-4'-chloropropiophenone Hydrochloride

- Structure: Differs by the presence of a bulky tert-butyl group on the amino moiety.

- Role : USP-designated Related Compound A for bupropion hydrochloride, indicating its significance in quality control .

- This modification may also lower solubility in polar solvents .

2-Amino-3',4'-dibenzyloxypropiophenone Hydrochloride (CAS 1219199-37-7)

- Structure : Features benzyloxy groups at the 3' and 4' positions.

- Implications : The electron-donating benzyloxy groups may alter electronic distribution, affecting reactivity or binding affinity. Safety data highlight standard handling precautions, though biological activity remains uncharacterized .

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride (CAS 1306604-78-3)

- Structure : Chloro and fluoro substituents on the aromatic ring.

- Such modifications are common in CNS-targeting drugs .

Heterocyclic Analogs: Pyrimidine Derivatives

5-Substituted 2-Amino-4,6-dichloropyrimidines

- Activity: Dichloro derivatives (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit potent nitric oxide (NO) inhibition (IC50 = 2 μM), while dihydroxy analogs are inactive .

- Comparison: The chloro substituents in these pyrimidines mirror the 4'-Cl in 2-amino-4'-chloropropiophenone, suggesting halogenation’s critical role in bioactivity.

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-Amino-4'-chloropropiophenone hydrochloride (CAS No. 23184-97-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its chemical formula . It appears as a white crystalline powder and is soluble in water and organic solvents. Its structure includes an amino group and a chlorinated phenyl ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect metabolic pathways.

- Receptor Binding : It interacts with various receptors, potentially modulating cellular signaling pathways.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, although further investigation is needed.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt normal cellular functions and metabolic processes.

- Receptor Modulation : By binding to cell surface receptors, it may alter signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

1. Efficacy in Cancer Models

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The compound was observed to induce apoptosis in specific tumor cells, suggesting its potential as an anticancer agent. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50% .

2. Toxicological Assessments

Toxicological evaluations revealed that high doses of the compound led to adverse effects in animal models. For instance, chronic exposure in rats resulted in significant increases in squamous cell carcinoma incidence in the forestomach, highlighting potential carcinogenic risks associated with prolonged use .

3. Enzyme Inhibition Studies

In vitro studies showed that this compound effectively inhibited key enzymes involved in metabolic pathways. This inhibition was quantified through enzyme activity assays, demonstrating a dose-dependent relationship .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of enzymes | |

| Anticancer Activity | Induction of apoptosis in tumor cells | |

| Toxicity | Increased cancer incidence in rats |

Table 2: IC50 Values for Cancer Cell Lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.